molecular formula C12H14Cl2N2 B12631988 2-Amino-7-chloro-3-propylquinoline hydrochloride CAS No. 1172304-41-4

2-Amino-7-chloro-3-propylquinoline hydrochloride

Cat. No.: B12631988
CAS No.: 1172304-41-4
M. Wt: 257.16 g/mol
InChI Key: SIOOLXDFEFDLHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-chloro-3-propylquinoline hydrochloride typically involves the reaction of 7-chloroquinoline with propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-chloro-3-propylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines .

Scientific Research Applications

2-Amino-7-chloro-3-propylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-7-chloro-3-propylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7-chloroquinoline
  • 2-Amino-3-propylquinoline
  • 7-Chloro-3-propylquinoline

Uniqueness

2-Amino-7-chloro-3-propylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1172304-41-4

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.16 g/mol

IUPAC Name

7-chloro-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C12H13ClN2.ClH/c1-2-3-9-6-8-4-5-10(13)7-11(8)15-12(9)14;/h4-7H,2-3H2,1H3,(H2,14,15);1H

InChI Key

SIOOLXDFEFDLHN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=C(C=CC2=C1)Cl)N.Cl

Origin of Product

United States

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